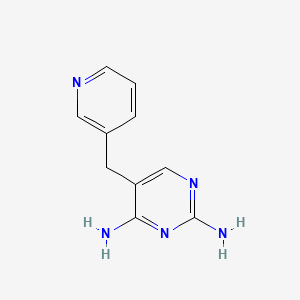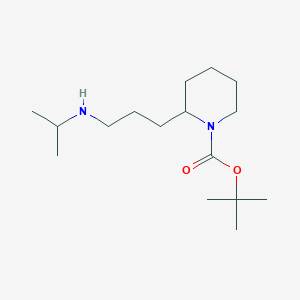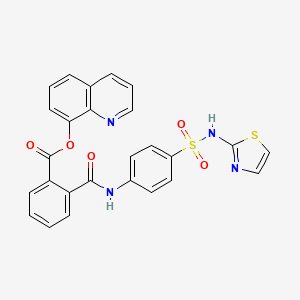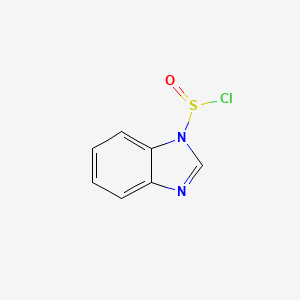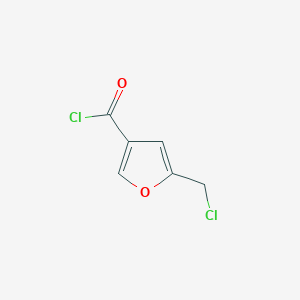
5-(Chloromethyl)furan-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)furan-3-carbonyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a chloromethyl group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)furan-3-carbonyl chloride can be synthesized from 5-(chloromethyl)furfural. The process involves the oxidation of 5-(chloromethyl)furfural using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol . The reaction is typically carried out at room temperature under air, and the product is obtained in high yield .
Industrial Production Methods
The industrial production of this compound follows a similar route, utilizing biomass-derived 5-(chloromethyl)furfural as the starting material. The use of inexpensive and readily available reagents like tert-butyl hypochlorite makes this method economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)furan-3-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: tert-Butyl hypochlorite is commonly used for the oxidation of 5-(chloromethyl)furfural to this compound.
Substitution: Nucleophiles such as amines or alcohols can react with the chloromethyl group under mild conditions.
Hydrolysis: Water or aqueous bases can hydrolyze the carbonyl chloride group.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of furan-2,5-dicarbonyl chloride.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Hydrolysis: Hydrolysis results in the formation of 5-(chloromethyl)furan-3-carboxylic acid.
Applications De Recherche Scientifique
5-(Chloromethyl)furan-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of biofuels and high-performance materials.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)furan-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl chloride group can undergo hydrolysis or substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which increases the electrophilicity of the chloromethyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)furfural: A precursor to 5-(Chloromethyl)furan-3-carbonyl chloride, it is also used in organic synthesis and has similar reactivity.
Furan-2,5-dicarbonyl chloride: Another derivative of furan, it is used in the production of polymers and biofuels.
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
246178-77-8 |
|---|---|
Formule moléculaire |
C6H4Cl2O2 |
Poids moléculaire |
179.00 g/mol |
Nom IUPAC |
5-(chloromethyl)furan-3-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2O2/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2H2 |
Clé InChI |
JGNQGVAUJYHFBE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=C1C(=O)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


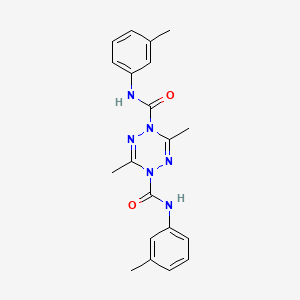
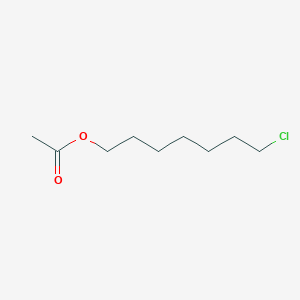
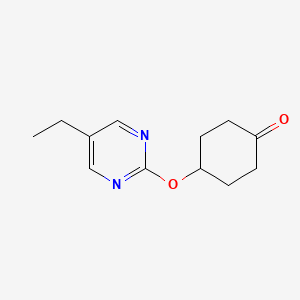

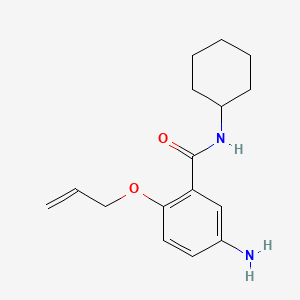
![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
